![molecular formula C16H15NO B14629748 9-[2-(ethenyloxy)ethyl]-9H-carbazole CAS No. 53807-86-6](/img/structure/B14629748.png)
9-[2-(ethenyloxy)ethyl]-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[2-(ethenyloxy)ethyl]-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The unique structure of this compound makes it a compound of interest for various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2-(ethenyloxy)ethyl]-9H-carbazole typically involves the reaction of carbazole with 2-(ethenyloxy)ethyl halides under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atom of the carbazole attacks the electrophilic carbon of the halide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
9-[2-(ethenyloxy)ethyl]-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted carbazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-9-carboxylic acid, while reduction may produce 9-ethylcarbazole.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 9-[2-(ethenyloxy)ethyl]-9H-carbazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific electronic and optical properties.
Biology
In biological research, carbazole derivatives are studied for their potential therapeutic applications. They exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine
In medicine, this compound and its derivatives are investigated for their potential use as pharmaceuticals. Their ability to interact with biological targets makes them promising candidates for drug development.
Industry
In the industrial sector, the compound is used in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices
Mecanismo De Acción
The mechanism of action of 9-[2-(ethenyloxy)ethyl]-9H-carbazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
9-ethylcarbazole: A simpler derivative of carbazole with similar electronic properties.
9-vinylcarbazole: Another derivative with a vinyl group, used in polymer synthesis.
9-(2-hydroxyethyl)carbazole: A hydroxylated derivative with different reactivity and applications.
Uniqueness
9-[2-(ethenyloxy)ethyl]-9H-carbazole is unique due to its ethenyloxyethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.
Propiedades
Número CAS |
53807-86-6 |
|---|---|
Fórmula molecular |
C16H15NO |
Peso molecular |
237.30 g/mol |
Nombre IUPAC |
9-(2-ethenoxyethyl)carbazole |
InChI |
InChI=1S/C16H15NO/c1-2-18-12-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h2-10H,1,11-12H2 |
Clave InChI |
LODMJQSOAGJVDS-UHFFFAOYSA-N |
SMILES canónico |
C=COCCN1C2=CC=CC=C2C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


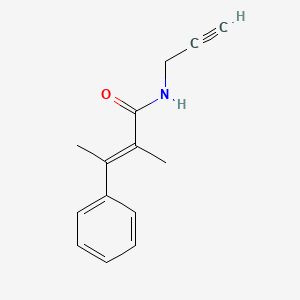
![5-(Dimethylamino)-2-[(methoxyimino)methyl]penta-2,4-dienenitrile](/img/structure/B14629681.png)
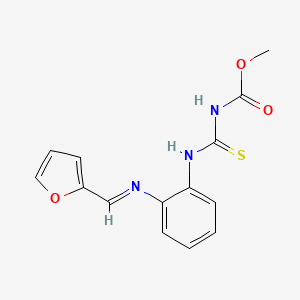


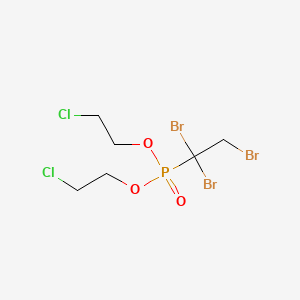
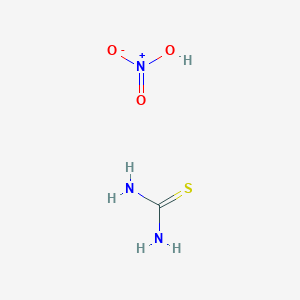



![2,5-Pyrrolidinedione, 3-methyl-3-[4-(2-methylpropoxy)phenyl]-](/img/structure/B14629742.png)
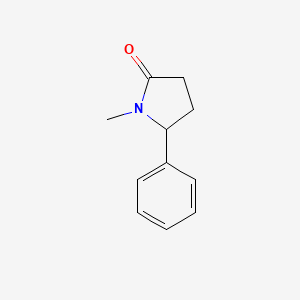

![{2-[4-(Hydroxymethyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol](/img/structure/B14629755.png)
